molecular formula C20H34O3Si B2423315 {6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol CAS No. 228114-44-1

{6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol

Cat. No.: B2423315
CAS No.: 228114-44-1
M. Wt: 350.574
InChI Key: KAGOPTSULYPVCD-UHFFFAOYSA-N
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Description

{6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol is a complex organic compound with the molecular formula C20H34O3Si. This compound is characterized by its unique structure, which includes a silyl ether group and a chromanol core. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Mechanism of Action

Target of Action

It’s known that tert-butyldimethylsilyl (tbdms) ethers, a group to which this compound belongs, are commonly used as protecting groups in organic synthesis . They react with various functional groups, such as alcohols, to form silyl ethers .

Mode of Action

The compound, as a TBDMS ether, can react with alcohols to form silyl ethers under mild conditions . This reaction is part of its role as a protecting group in organic synthesis. The TBDMS group shields reactive sites on a molecule during a chemical reaction, preventing unwanted reactions at these sites .

Biochemical Pathways

Tbdms ethers, including this compound, are known to play a significant role in various synthetic transformations . They are involved in the synthesis of complex molecules, including pharmaceuticals .

Pharmacokinetics

In this case, the presence of the TBDMS group may affect the compound’s solubility, stability, and reactivity, which in turn can influence its absorption, distribution, metabolism, and excretion .

Result of Action

The result of the compound’s action largely depends on the context in which it is used. As a protecting group in organic synthesis, its action results in the protection of reactive sites on a molecule, enabling selective reactions to occur at other sites . This can lead to the synthesis of complex molecules with high selectivity and yield .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s reactivity and the outcome of the reaction . Additionally, the presence of other substances, such as catalysts or inhibitors, can also influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol typically involves multiple steps. One common method starts with the preparation of the chromanol core, followed by the introduction of the silyl ether group. The reaction conditions often require the use of strong bases and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

{6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the chromanol core.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield various alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, {6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential antioxidant properties. The chromanol core is similar to that of vitamin E, which is known for its ability to scavenge free radicals and protect cells from oxidative damage.

Medicine

In medicine, researchers are investigating the potential therapeutic applications of this compound. Its antioxidant properties may make it useful in the treatment of diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Industry

In the industrial sector, this compound is used in the formulation of various products, including cosmetics and pharmaceuticals, due to its stability and bioactive properties.

Comparison with Similar Compounds

Similar Compounds

    Vitamin E (Tocopherol): Both compounds share a chromanol core, but vitamin E lacks the silyl ether group.

    Chromanol Derivatives: Various chromanol derivatives exist with different substituents, which can alter their chemical and biological properties.

Uniqueness

The presence of the silyl ether group in {6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol makes it unique compared to other chromanol derivatives. This group can enhance the compound’s stability and potentially improve its bioavailability, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[6-[tert-butyl(dimethyl)silyl]oxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3Si/c1-13-14(2)18-16(10-11-20(7,12-21)22-18)15(3)17(13)23-24(8,9)19(4,5)6/h21H,10-12H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGOPTSULYPVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CO)C)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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